molecular formula C22H25FN4O2 B2797376 3-({1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one CAS No. 2415630-75-8

3-({1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2797376
CAS No.: 2415630-75-8
M. Wt: 396.466
InChI Key: IOELMMXJYITLBU-UHFFFAOYSA-N
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Description

3-({1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a quinazolinone core, which is known for its biological activity, and a piperidine ring, which is often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one involves multiple steps, including the formation of the quinazolinone core, the introduction of the piperidine ring, and the attachment of the oxazole moiety. Common synthetic routes may involve:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone intermediate.

    Attachment of the Oxazole Moiety: The oxazole ring can be introduced through cycloaddition reactions involving nitrile oxides and alkenes or alkynes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the quinazolinone core.

    Reduction: Reduction reactions can occur at the oxazole moiety or the quinazolinone core.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential as a pharmacologically active agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicine, 3-({1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one may be investigated for its therapeutic potential. Compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases.

Industry

In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-({1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core may inhibit enzyme activity by binding to the active site, while the piperidine ring could enhance binding affinity and specificity. The oxazole moiety may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]-7-chloro-2-methylquinazolin-4-one
  • 3-[[1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]-7-bromo-2-methylquinazolin-4-one

Uniqueness

The uniqueness of 3-({1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}methyl)-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one lies in its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to its analogs. The presence of the fluorine atom can significantly influence the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability.

Properties

IUPAC Name

3-[[1-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O2/c1-14-24-20-10-17(23)4-5-19(20)22(28)27(14)12-15-6-8-26(9-7-15)13-18-11-21(29-25-18)16-2-3-16/h4-5,10-11,15-16H,2-3,6-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOELMMXJYITLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)CC4=NOC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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